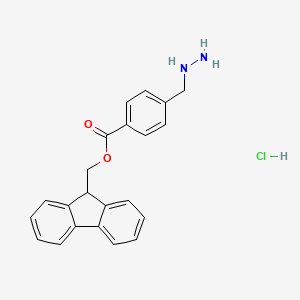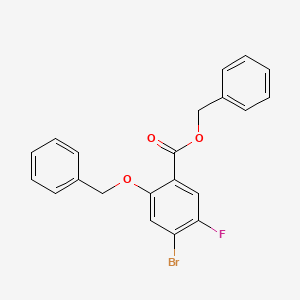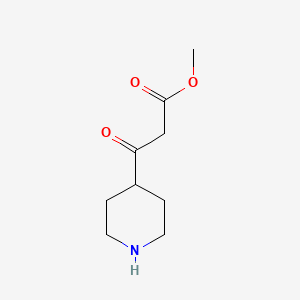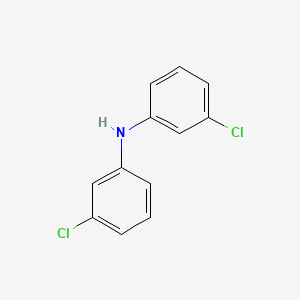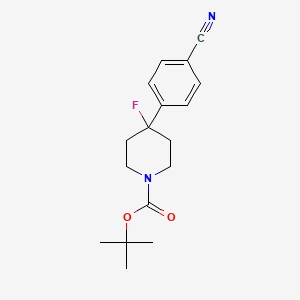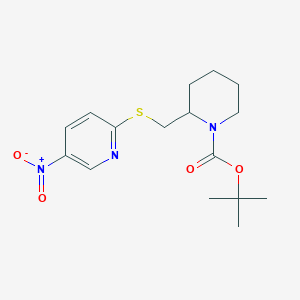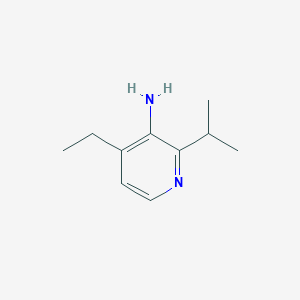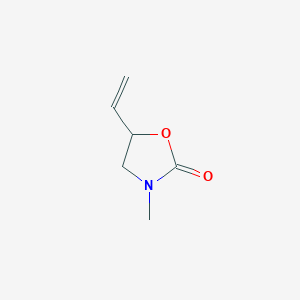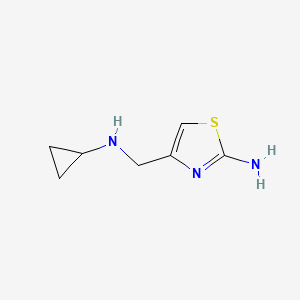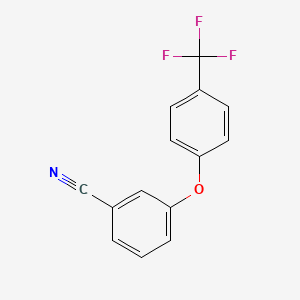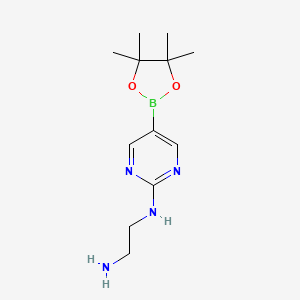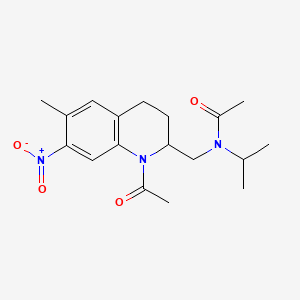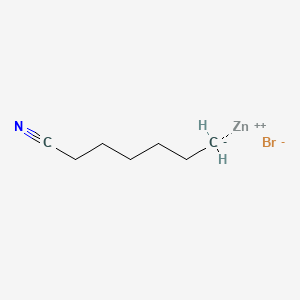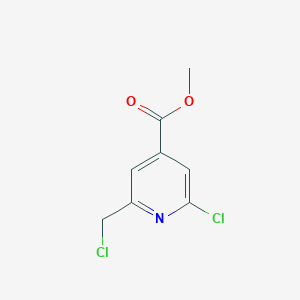
Methyl 2-chloro-6-(chloromethyl)isonicotinate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-chloro-6-(chloromethyl)isonicotinate is an organic compound with the molecular formula C8H7Cl2NO2 It is a derivative of isonicotinic acid and features a pyridine ring substituted with chloro and chloromethyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-6-(chloromethyl)isonicotinate typically involves the chlorination of methyl isonicotinate. One common method includes the reaction of methyl isonicotinate with thionyl chloride (SOCl2) in the presence of a catalyst to introduce the chloro group at the 2-position. The chloromethyl group can be introduced using formaldehyde and hydrochloric acid under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Safety measures are crucial due to the use of hazardous reagents like thionyl chloride and hydrochloric acid.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-chloro-6-(chloromethyl)isonicotinate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro and chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the chloro groups to hydrogen, yielding dechlorinated products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiourea in solvents like ethanol or dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.
Major Products
Nucleophilic Substitution: Substituted isonicotinates with various functional groups.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Dechlorinated isonicotinates.
Aplicaciones Científicas De Investigación
Methyl 2-chloro-6-(chloromethyl)isonicotinate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with therapeutic potential.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mecanismo De Acción
The mechanism of action of Methyl 2-chloro-6-(chloromethyl)isonicotinate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary based on the derivative or the specific use of the compound .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 2-chloroisonicotinate
- Methyl 2-chloro-6-methoxyisonicotinate
- Methyl 2,6-bis(chloromethyl)isonicotinate
Uniqueness
Methyl 2-chloro-6-(chloromethyl)isonicotinate is unique due to the presence of both chloro and chloromethyl groups on the pyridine ring. This dual substitution pattern imparts distinct reactivity and potential for diverse chemical transformations compared to its analogs .
Propiedades
Fórmula molecular |
C8H7Cl2NO2 |
|---|---|
Peso molecular |
220.05 g/mol |
Nombre IUPAC |
methyl 2-chloro-6-(chloromethyl)pyridine-4-carboxylate |
InChI |
InChI=1S/C8H7Cl2NO2/c1-13-8(12)5-2-6(4-9)11-7(10)3-5/h2-3H,4H2,1H3 |
Clave InChI |
ZJBRCWYHWXDQSJ-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC(=NC(=C1)Cl)CCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


